molecular formula C7H16O2 B14286124 1-Methoxyhexan-3-OL CAS No. 125836-44-4

1-Methoxyhexan-3-OL

Cat. No.: B14286124
CAS No.: 125836-44-4
M. Wt: 132.20 g/mol
InChI Key: IUDJTMLUZOYYBA-UHFFFAOYSA-N
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Description

1-Methoxyhexan-3-OL is an organic compound belonging to the class of alcohols. It is characterized by a methoxy group (-OCH3) attached to the third carbon of a hexane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhexan-3-OL can be synthesized through several methods One common approach involves the reaction of hexan-3-ol with methanol in the presence of an acid catalystAnother method involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhexan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Various substituted hexan-3-ols.

Scientific Research Applications

1-Methoxyhexan-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxyhexan-3-OL involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

  • 1-Methoxyhexan-2-OL
  • 1-Methoxyhexan-4-OL
  • 1-Methoxyhexan-5-OL

Comparison: 1-Methoxyhexan-3-OL is unique due to the position of the methoxy group on the third carbon, which influences its chemical properties and reactivity. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns .

Properties

CAS No.

125836-44-4

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-methoxyhexan-3-ol

InChI

InChI=1S/C7H16O2/c1-3-4-7(8)5-6-9-2/h7-8H,3-6H2,1-2H3

InChI Key

IUDJTMLUZOYYBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCOC)O

Origin of Product

United States

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